Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate
Overview
Description
“Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate” is a chemical compound with the molecular formula C11H21NO2 . It is also known as MMMP. The compound is a white crystalline powder.
Molecular Structure Analysis
The molecular structure of “Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate” consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of the compound is 199.29 .Physical And Chemical Properties Analysis
“Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate” has a predicted boiling point of 264.5±23.0 °C and a predicted density of 0.956±0.06 g/cm3 . The compound also has a predicted pKa value of 8.62±0.10 .Mechanism of Action
The mechanism of action for “Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate” is not specified in the search results. It is noted that it is a synthetic opioid that belongs to the family of fentanyl analogs, which are potent synthetic opioids that have been associated with a high risk of overdose and death.
Safety and Hazards
“Methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate” is a synthetic opioid that has been associated with a high risk of overdose and death. Therefore, it should be handled with extreme caution. More detailed safety, risk, and hazard information may be found in its Material Safety Data Sheet (MSDS) .
properties
IUPAC Name |
methyl 2-methyl-3-(4-methylpiperidin-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9-4-6-12(7-5-9)8-10(2)11(13)14-3/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKLBVAKWHENTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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